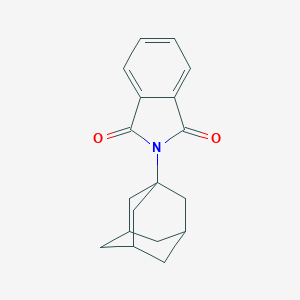

N-(1-Adamantyl)phthalimide

Vue d'ensemble

Description

“N-(1-Adamantyl)phthalimide” is a compound that results from the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . This process leads to the population of the triplet state that, in the presence of a base, decarboxylates, giving N-(1-adamantyl)phthalimide cleanly and efficiently .

Synthesis Analysis

The synthesis of “N-(1-Adamantyl)phthalimide” involves the direct and sensitized excitation of 3-(N-phthalimido)adamantane-1-carboxylic acid . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes . This radical addition can also be applied to molecules not bearing adamantanes wherein the electron donor (carboxylate) and the acceptor (phthalimide) are separated by a rigid spacer .Molecular Structure Analysis

The molecular structure of “N-(1-Adamantyl)phthalimide” is characterized by the presence of an adamantyl moiety at an angle of 115.57 (7)° to the phthalimide core . This arrangement sterically frees the adamantane unit for host–guest interactions .Chemical Reactions Analysis

The chemical reactions involving “N-(1-Adamantyl)phthalimide” include photoinduced decarboxylation and radical addition to electron-deficient alkenes . The radical initially formed by decarboxylation adds regiospecifically to electron-deficient alkenes .Physical And Chemical Properties Analysis

“N-(1-Adamantyl)phthalimide” is a part of a class of organic π-conjugated small molecules with bithiophene-phthalimide backbones . The physical and chemical properties of these molecules are influenced by alkyl side chains and building block size .Applications De Recherche Scientifique

Supramolecular Interactions and Drug Discovery

The adamantanyl-functionalized phthalimide scaffold, which includes N-(1-Adamantyl)phthalimide, is used as a precursor for various synthetic pathways . The adamantane substituents are used as the driving force for supramolecular interactions with macrocycles . N-substituted phthalimide derivatives serve as a core structure in numerous drugs .

Surface Recognition

Adamantane, a component of N-(1-Adamantyl)phthalimide, has been used in surface recognition . Its rigid structure and high symmetry allow it to form strong and directional supramolecular inclusion complexes with macrocyclic host molecules .

Drug Delivery

Research in adamantane-based materials, which include N-(1-Adamantyl)phthalimide, has extended to areas such as drug delivery . The adamantane moiety can form strong inclusion complexes with macrocyclic host molecules, which can be used for drug delivery .

Transitional Metal Catalysis

Adamantane derivatives have applications in catalyst development . The unique structural, biological, and stimulus-responsive properties of adamantane make it suitable for this purpose .

Antiviral Properties

Amantadine, a derivative of adamantane, exhibits potent anti-influenza properties and antiviral activity against rubella viruses . This suggests potential antiviral applications for other adamantane derivatives like N-(1-Adamantyl)phthalimide.

Anti-inflammatory Properties

Phthalimides, including N-(1-Adamantyl)phthalimide, have shown various biological activities such as anti-inflammatory properties . Research using triazole-conjugated phthalimides demonstrated a high anti-inflammatory action .

Antitumor Properties

Phthalimides have also shown antitumor properties . This suggests that N-(1-Adamantyl)phthalimide could potentially be used in cancer treatment.

Anticonvulsant Properties

Phthalimides have demonstrated anticonvulsant properties . This suggests potential applications of N-(1-Adamantyl)phthalimide in the treatment of conditions like epilepsy.

Mécanisme D'action

Target of Action

N-(1-Adamantyl)phthalimide, also known as 2-(1-adamantyl)-1H-isoindole-1,3(2H)-dione, is a derivative of phthalimide . Phthalimides are known to have various biological activities such as antinociceptive, anti-inflammatory, antitumor, anticonvulsant, and antimicrobial actions . .

Mode of Action

It is known that phthalimides, in general, can interact with various biological targets due to their chemical structure . The adamantyl group in N-(1-Adamantyl)phthalimide could potentially enhance these interactions due to its lipophilicity and rigid structure .

Biochemical Pathways

Phthalimides have been shown to have hypolipidemic effects, suggesting they may influence lipid metabolism

Pharmacokinetics

It is known that phthalimides and their derivatives have been studied to improve their pharmacokinetic and pharmacodynamic aspects to generate better therapeutic responses .

Result of Action

Phthalimides have been shown to have various biological activities, suggesting that n-(1-adamantyl)phthalimide could have similar effects .

Action Environment

The adamantyl group in n-(1-adamantyl)phthalimide could potentially enhance its stability due to its rigid structure .

Safety and Hazards

Propriétés

IUPAC Name |

2-(1-adamantyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-16-14-3-1-2-4-15(14)17(21)19(16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPFLBWYAZEFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168473 | |

| Record name | N-(1-Adamantyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Adamantyl)phthalimide | |

CAS RN |

16808-41-6 | |

| Record name | N-(1-Adamantyl)phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016808416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Adamantyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique photochemical reaction does N-(1-Adamantyl)phthalimide undergo?

A: N-(1-Adamantyl)phthalimide (1) exhibits a distinctive photochemical domino reaction. Upon exposure to light, it undergoes two consecutive intramolecular gamma-hydrogen-transfer reactions. This process results in the formation of a novel hexacyclic benzazepine derivative of 2,4-methanoadamantane. [] This reaction is particularly interesting as it represents the first example of the formation of the 2-azahexacyclo[8.7.1.1 (1,4).0 (4,9).0 (11,16).0 (12,18)]nonadeca-4,6,8-triene skeleton. []

Q2: What factors influence the photochemical reactivity of N-(adamantyl)phthalimides?

A2: Research indicates that the photochemical reactivity of N-(adamantyl)phthalimides is influenced by several factors, including:

- Substituents on the adamantyl group: The presence and nature of substituents on the adamantyl moiety can impact the efficiency of hydrogen abstraction and subsequent reactions. []

- Solvent: The choice of solvent can affect the excited state lifetimes and reaction pathways. []

- Excitation wavelength: Direct versus sensitized irradiation can lead to population of different excited states, influencing product distribution. []

Q3: Beyond photochemical transformations, what other reactions can N-(1-Adamantyl)phthalimide undergo?

A: N-(1-Adamantyl)phthalimide can undergo base hydrolysis, leading to the formation of the keto derivative of the 1,2-substituted adamantane epsilon-amino acid with high yield. [] This transformation highlights the potential of this compound as a precursor for synthesizing structurally interesting and potentially bioactive amino acid derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)

![1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B170218.png)